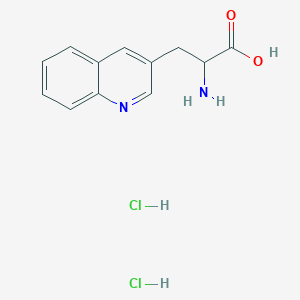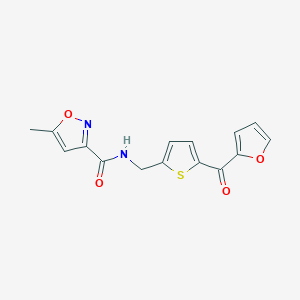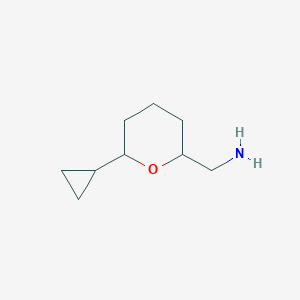
N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide, also known as THIQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. THIQ is a heterocyclic compound that belongs to the class of isoquinoline alkaloids. It has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties.
科学的研究の応用
Biological Activities
1,2,3,4-tetrahydroisoquinolines (THIQ) based natural and synthetic compounds, including “N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide”, exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This makes them an important class of isoquinoline alkaloids .
Medicinal Chemistry
The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . The structural–activity relationship (SAR) of these analogs and their mechanism of action are areas of active research .
Synthetic Strategies
Commonly used synthetic strategies for constructing the core scaffold of THIQ-based compounds, including “N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide”, have been discussed in the literature . These strategies are crucial for the development of novel THIQ analogs.
C(1)-Functionalization
Recent advances in the C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions have been reported . These reactions, particularly those involving isomerization of iminium intermediate (exo/endo isomerization), are highlighted for the period of 2013–2019 .
Inhibitors of the PD-1/PD-L1 PPI
“N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide” and its analogs can be designed as small-molecule inhibitors of the PD-1/PD-L1 protein-protein interaction (PPI) . This application is particularly relevant in the field of immunotherapy.
Solid-State Fluorescence Material
This compound can be used as a solid-state fluorescence material . This application is particularly relevant in the field of materials science and optoelectronics.
作用機序
Target of Action
N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), a large group of natural products These compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq-based compounds are known to interact with their targets in a way that results in diverse biological activities
Biochemical Pathways
Thiq-based compounds are known to exert diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting that N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide may have similar effects.
特性
IUPAC Name |
N-(1,2,3,4-tetrahydroisoquinolin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-16(12-6-2-1-3-7-12)18-15-11-17-10-13-8-4-5-9-14(13)15/h1-9,15,17H,10-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXADQCZLBBBLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[1-(3,4-Dimethylbenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2852872.png)

![N-(2-fluorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2852874.png)


![N-[(3-Fluorocyclohexyl)methyl]prop-2-enamide](/img/structure/B2852881.png)
![5-cyano-6-[2-[3-(dimethylsulfamoyl)anilino]-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2852884.png)
![3-{[(4-Bromophenyl)sulfanyl]methyl}-5-phenylisoxazole](/img/structure/B2852885.png)
![N-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2852887.png)

![N-(2,4-dimethylphenyl)-2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2852889.png)


![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2852893.png)